REACTION_CXSMILES
|
[Cl:1]CC([NH:5][C:6]1([CH3:12])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=O.NC(N)=S>C(O)C.C(O)(=O)C>[ClH:1].[CH3:12][C:6]1([NH2:5])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1 |f:2.3,4.5|
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Name
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|
Quantity
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630 mg
|
Type
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reactant
|
Smiles
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ClCC(=O)NC1(CCOCC1)C
|
Name
|
|
Quantity
|
275 mg
|
Type
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reactant
|
Smiles
|
NC(=S)N
|
Name
|
ethanol acetic acid
|
Quantity
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6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 hrs
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Duration
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2 h
|
Name
|
|
Type
|
|
Smiles
|
Cl.CC1(CCOCC1)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |